molecular formula C13H9Cl2NO B326043 N-(3,5-dichlorophenyl)benzamide

N-(3,5-dichlorophenyl)benzamide

Cat. No.: B326043
M. Wt: 266.12 g/mol
InChI Key: JNKXMQUTCCJEDI-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

The crystallographic structure of this compound has been determined through single-crystal X-ray diffraction studies, providing detailed insights into its molecular geometry and packing arrangements. The compound crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters that define its three-dimensional structure. The crystal data reveals a molecular weight of 266.11 g/mol and a density of 1.444 Mg m⁻³, indicating a well-ordered crystalline structure suitable for detailed geometric analysis.

The molecular structure analysis demonstrates that this compound adopts a specific spatial arrangement where the two chlorine substituents occupy the meta positions (3 and 5) on the aniline ring. This positioning significantly influences the overall molecular geometry and contributes to the compound's distinctive chemical properties. The crystallographic refinement was performed using SHELXL97 programs, with hydrogen atoms located in difference maps and their positional parameters refined with appropriate thermal parameters.

The unit cell dimensions for this compound have been precisely determined: a = 13.520(1) Å, b = 9.9929(8) Å, c = 9.4447(7) Å, with β = 106.357(9)°, resulting in a unit cell volume of 1224.37(16) ų. These parameters, combined with Z = 4 molecules per unit cell, provide the foundation for understanding the compound's solid-state packing and intermolecular interactions. The crystal quality was assessed through various refinement statistics, including R[F² > 2σ(F²)] = 0.037 and wR(F²) = 0.133, indicating reliable structural determination.

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₃H₉Cl₂NO
Molecular Weight 266.11 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.520(1)
b (Å) 9.9929(8)
c (Å) 9.4447(7)
β (°) 106.357(9)
Volume (ų) 1224.37(16)
Z 4
Density (Mg m⁻³) 1.444
Temperature (K) 299

Conformational Analysis of Amide Group Orientation

The conformational analysis of the amide group in this compound reveals crucial structural features that distinguish it from other benzanilide derivatives. The H-N-C=O unit adopts a trans conformation, which is consistent with observations in related compounds such as N-(3-chlorophenyl)benzamide, N-(2,3-dichlorophenyl)benzamide, N-(2,4-dichlorophenyl)benzamide, N-(2,6-dichlorophenyl)benzamide, and N-(3,4-dichlorophenyl)benzamide. This trans arrangement represents the thermodynamically favored configuration for the amide group in the solid state.

The trans conformation of the amide group significantly influences the molecule's ability to participate in intermolecular hydrogen bonding networks. In this compound, the NH hydrogen atom is positioned to form effective N-H⋯O hydrogen bonds with carbonyl oxygen atoms of neighboring molecules. This hydrogen bonding pattern is fundamental to the crystal packing and contributes to the formation of infinite molecular chains running along the c axis of the crystal structure.

The bond parameters within the amide group have been precisely determined through crystallographic analysis. The C-N bond length exhibits partial double-bond character due to resonance effects, while the C=O bond maintains its characteristic double-bond nature. These geometric features are consistent with those observed in other benzanilide structures, indicating that the 3,5-dichloro substitution pattern does not significantly perturb the electronic structure of the amide functionality.

The orientation of the amide group relative to both aromatic rings creates a specific three-dimensional arrangement that influences the compound's physical and chemical properties. The planar amide group serves as a bridge between the benzoyl and aniline rings, with its orientation governed by both steric and electronic factors. The presence of chlorine substituents in the 3 and 5 positions of the aniline ring contributes to the overall conformational preference through both steric interactions and electronic effects.

Dihedral Angle Relationships Between Aromatic Rings

The dihedral angle relationships in this compound provide critical information about the spatial arrangement of aromatic rings and their influence on molecular properties. The amide group makes distinct dihedral angles with both the benzoyl and aniline rings, specifically 14.3(8)° and 44.4(4)°, respectively. These values indicate that while the amide group maintains a relatively coplanar arrangement with the benzoyl ring, it exhibits a more significant twist relative to the aniline ring.

The dihedral angle between the benzoyl and aniline rings themselves is 58.3(1)°, demonstrating a substantial non-coplanar arrangement. This twisted conformation is particularly significant as it influences the compound's electronic properties, molecular packing, and potential biological activity. The non-planar arrangement prevents extensive π-π stacking interactions between aromatic rings while facilitating the formation of specific hydrogen bonding patterns.

Comparative analysis with related dichlorophenyl benzamides reveals that the dihedral angles are sensitive to the substitution pattern and position of chlorine atoms. For instance, N-(2,4-dichlorophenyl)benzamide exhibits different angular relationships, with the amide group forming a dihedral angle of 33.0(2)° with the benzoyl ring, while the aromatic rings are nearly coplanar with a dihedral angle of 2.6(2)°. This comparison highlights how substitution patterns significantly influence molecular geometry.

Table 2: Dihedral Angle Comparisons in Dichlorophenyl Benzamides

Compound Amide-Benzoyl Angle (°) Amide-Aniline Angle (°) Ring-Ring Angle (°)
This compound 14.3(8) 44.4(4) 58.3(1)
N-(2,4-dichlorophenyl)benzamide 33.0(2) - 2.6(2)
N-(3-chlorophenyl)benzamide 18.2(2) - 61.0(1)

The twisted conformation observed in this compound has important implications for its solid-state packing and potential applications. The specific angular relationships facilitate the formation of hydrogen-bonded chains while preventing close π-π interactions that might lead to different packing motifs. This structural feature contributes to the compound's crystalline stability and influences its physical properties such as melting point and solubility characteristics.

Comparative Structural Studies with Halogen-Substituted Benzanilides

Comprehensive structural comparisons among halogen-substituted benzanilides reveal systematic trends in molecular geometry and packing arrangements that are influenced by the number, position, and nature of halogen substituents. This compound serves as an important reference point for understanding these structure-property relationships within the broader family of halogenated benzanilides.

The trans conformation of the H-N-C=O unit appears to be a consistent feature across various halogen-substituted benzanilides, including N-(3-chlorophenyl)benzamide, N-(2,3-dichlorophenyl)benzamide, N-(2,4-dichlorophenyl)benzamide, N-(2,6-dichlorophenyl)benzamide, and N-(3,4-dichlorophenyl)benzamide. This conformational preference suggests that the amide group's geometry is largely independent of the specific halogen substitution pattern, maintaining its characteristic trans arrangement regardless of chlorine positioning.

However, significant variations emerge in the dihedral angle relationships between aromatic rings depending on the substitution pattern. N-(3-chlorophenyl)benzamide exhibits a dihedral angle of 61.0(1)° between the benzoyl and aniline rings, which is remarkably similar to the 58.3(1)° observed in this compound. This similarity suggests that meta-chloro substitution, whether single or paired, promotes similar conformational preferences in the solid state.

In contrast, compounds with ortho-chloro substitutions often display different geometric characteristics. N-(2,4-dichlorophenyl)benzamide shows nearly coplanar aromatic rings with a dihedral angle of only 2.6(2)°, demonstrating how ortho substitution can dramatically alter molecular geometry. This effect is attributed to the steric and electronic influences of chlorine atoms in different positions, which affect both intramolecular interactions and crystal packing arrangements.

The hydrogen bonding patterns also show systematic variations among halogen-substituted benzanilides. This compound forms infinite chains along the c axis through N-H⋯O hydrogen bonds, while N-(3-chlorophenyl)benzamide creates similar chains along the b axis. These directional differences in hydrogen bonding reflect the influence of chlorine substitution on crystal packing preferences and highlight the role of halogen atoms in directing supramolecular assembly.

Table 3: Structural Comparison of Halogen-Substituted Benzanilides

Compound Conformation Ring Dihedral Angle (°) H-bond Direction Crystal System
This compound Trans 58.3(1) c axis Monoclinic
N-(3-chlorophenyl)benzamide Trans 61.0(1) b axis Orthorhombic
N-(2,4-dichlorophenyl)benzamide Trans 2.6(2) b axis -
N-(3,4-dichlorophenyl)benzamide Anti - b axis -

The electronic effects of halogen substitution also influence molecular properties beyond geometric considerations. Chlorine atoms contribute to the overall dipole moment of these compounds and affect their electronic distribution, which can influence both intermolecular interactions and potential biological activities. The symmetric 3,5-dichloro substitution pattern in this compound creates a unique electronic environment that distinguishes it from asymmetrically substituted analogs.

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)benzamide

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-11(15)8-12(7-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

JNKXMQUTCCJEDI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituted Benzanilides: Chlorine Position Effects

N35DCPBA is part of a broader family of halogenated benzanilides. Structural studies reveal that the position and number of chlorine substituents significantly influence molecular geometry and intermolecular interactions:

Compound Name Chlorine Substituent Positions Key Structural Features References
N-(3-Chlorophenyl)benzamide 3-Cl on aniline Trans H–N–C=O conformation; weaker intermolecular Cl···Cl interactions vs. N35DCPBA
N-(2,6-Dichlorophenyl)benzamide 2,6-Cl on aniline Steric hindrance at ortho positions distorts amide plane; reduced crystal symmetry
2-Chloro-N-(3,5-DCP)benzamide 2-Cl on benzoyl + 3,5-Cl on aniline Synperiplanar orientation of amide oxygen with ortho-Cl on benzoyl ring
N-(3,4-Dichlorophenyl)benzamide 3,4-Cl on aniline Cis Cl arrangement enhances π-stacking; distinct hydrogen-bonding networks

Key Findings :

  • Trans Conformation Universality : All analogues exhibit a trans H–N–C=O conformation, stabilizing intramolecular hydrogen bonds .
  • Steric and Electronic Effects : Ortho-chlorine substituents (e.g., 2,6-dichloro) introduce steric clashes, reducing molecular planarity, while para/meta-Cl groups favor planar geometries .
  • Synperiplanar Interactions : In 2-chloro-N-(3,5-DCP)benzamide, the amide oxygen aligns with the ortho-Cl on the benzoyl ring, altering crystal packing .

Physicochemical Property Comparisons

Lipophilicity and Solubility

Chlorine substitution patterns directly impact logP and solubility:

Compound Name logP logSw (Water Solubility) Molecular Weight (g/mol)
N35DCPBA 5.21 -5.68 300.57
N-(3-Chlorophenyl)benzamide 4.15* -4.20* 265.71
Propyzamide (3,5-DCl-N-(1,1-dimethylpropynyl)benzamide) 3.98 -3.95 256.13

*Estimated based on structural similarity.

Key Trends :

  • Increased chlorine substitution (e.g., di- vs. mono-chloro) elevates logP, reducing aqueous solubility.
  • Bulky substituents (e.g., dimethylpropynyl in Propyzamide) lower logP compared to N35DCPBA due to reduced halogen content .

Pesticide Derivatives

Several benzanilide derivatives are commercial agrochemicals:

  • Propyzamide (N-(1,1-dimethylpropynyl)-3,5-DCl-benzamide): A herbicide targeting root growth in weeds, leveraging the 3,5-DCl motif for receptor binding .
  • Procymidone (N-(3,5-DCl-phenyl)-cyclopropanedicarboximide): A fungicide where the 3,5-DCl group enhances antifungal activity .

Comparison with N35DCPBA :

  • Activity Modulation: Propyzamide’s dimethylpropynyl group replaces the benzamide’s hydrogen-bond donor (NH), reducing phytotoxicity but retaining soil persistence .
  • Structural Flexibility : Procymidone’s cyclic imide moiety increases rotational freedom vs. the rigid benzamide core of N35DCPBA .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A base—commonly sodium hydroxide (NaOH) or triethylamine (Et₃N)—is required to neutralize the generated HCl. Elevated temperatures (60–80°C) and reflux durations of 4–6 hours are standard.

Example Procedure :

  • Dissolve 3,5-dichloroaniline (10 mmol) in DMF (30 mL).

  • Add benzoyl chloride (12 mmol) dropwise under nitrogen.

  • Introduce NaOH (15 mmol) and reflux at 70°C for 5 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Yield ranges from 65% to 78% under optimized conditions.

Isocyanate-Mediated Synthesis

An alternative route employs 3,5-dichlorophenyl isocyanate as an intermediate, reacting with benzoic acid derivatives. This method, detailed in organoboron catalysis studies, offers higher regioselectivity.

Triphenylborane-Catalyzed Amidation

Triphenylborane (Ph₃B) facilitates the coupling of 3,5-dichlorophenyl isocyanate with benzamide precursors. The reaction proceeds via a borane-activated mechanism, enabling milder conditions (25–40°C) compared to classical methods.

Example Procedure :

  • Generate 3,5-dichlorophenyl isocyanate in situ by treating 3,5-dichloroaniline with triphosgene in dichloromethane.

  • Add benzamide (1.2 equiv) and Ph₃B (0.1 equiv) in 1,1,2-trichloroethane.

  • Stir at 120°C for 16 hours under nitrogen.

  • Isolate the product via column chromatography (hexane/EtOAC).

This method achieves yields up to 85% but requires stringent anhydrous conditions.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances utilize polymer-supported carbodiimides (e.g., PS-Carbodiimide) to enhance purity and reduce purification steps. The resin-bound reagent promotes amide bond formation without soluble byproducts.

Protocol and Efficiency

  • Immobilize 3,5-dichloroaniline onto a Wang resin via a linker.

  • Treat with benzoyl chloride (1.5 equiv) and PS-Carbodiimide (2.0 equiv) in DCM.

  • Cleave the product from the resin using trifluoroacetic acid (TFA).

Yields exceed 90%, though scalability remains limited to laboratory settings.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is ideal for high-throughput screening.

Optimized Parameters

  • Solvent: N-Methylpyrrolidone (NMP)

  • Temperature: 150°C

  • Duration: 15 minutes

  • Catalyst: None required

Yields of 82–88% are reported, with purity >98% confirmed by HPLC.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)Purity (%)Scalability
Classical AmidationReflux, DMF, NaOH65–7895–97Industrial
Isocyanate-MediatedPh₃B, 120°C, anhydrous70–8598–99Pilot-scale
Solid-PhasePS-Carbodiimide, RT90+>99Laboratory
Microwave-AssistedNMP, 150°C, 15 min82–8898–99Medium-scale

Key Findings :

  • The classical method remains the most scalable but suffers from moderate yields.

  • Isocyanate-mediated synthesis offers superior purity but demands rigorous moisture control.

  • Solid-phase and microwave methods excel in efficiency but face cost barriers for large-scale production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,5-dichlorophenyl)benzamide, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via condensation of 3,5-dichloroaniline with benzoyl chloride derivatives. Key factors include temperature control (e.g., 0–5°C for exothermic reactions) and solvent selection (e.g., dichloromethane or THF). Catalytic bases like triethylamine or pyridine neutralize HCl byproducts. Post-synthesis purification via recrystallization (e.g., using ethanol) ensures high purity (>95%). For immunoassay applications, intermediates like N-(3,5-dichlorophenyl)succinimide-2-hemisuccinate are synthesized by reacting malic acid derivatives with 3,5-dichloroaniline, followed by succinic anhydride acylation .

Q. How is the crystal structure of this compound determined, and what structural features are critical for its solid-state properties?

  • Single-crystal X-ray diffraction (SCXRD) reveals a trans conformation of the H—N—C=O moiety, with dihedral angles of 14.3° (amide-to-benzoyl ring) and 58.3° (benzoyl-to-aniline ring). Infinite chains form via N—H⋯O hydrogen bonds (2.89 Å bond length) along the crystallographic c-axis. These features influence packing efficiency and thermal stability. SHELXL (part of the SHELX suite) is commonly used for refinement, leveraging high-resolution data to resolve Cl substituent effects on molecular geometry .
Structural Parameter Value
N—H⋯O bond length2.89 Å
Benzoyl-aniline dihedral angle58.3°
Space groupMonoclinic P2₁/c

Advanced Research Questions

Q. What methodological challenges arise in analyzing hydrogen bonding interactions in this compound derivatives, and how can they be addressed?

  • Weak intermolecular interactions (e.g., C—Cl⋯π contacts) are often obscured by dominant N—H⋯O bonds. High-resolution SCXRD (≤0.8 Å resolution) combined with Hirshfeld surface analysis quantifies these interactions. For example, in this compound, Cl⋯Cl contacts contribute 8.2% to the Hirshfeld surface. Computational tools like CrystalExplorer complement experimental data to map electrostatic potentials and non-covalent interaction (NCI) indices .

Q. How can this compound be functionalized for biological applications, and what analytical techniques validate its bioactivity?

  • The aniline NH group is a site for acylation or sulfonation to enhance bioavailability. For instance, coupling with succinic anhydride introduces carboxyl groups for hapten synthesis in immunoassays. Bioactivity validation includes:

  • Antimicrobial assays : Disk diffusion tests against Staphylococcus aureus (MIC ≤ 50 µg/mL).
  • Immunoassay development : Competitive ELISA using anti-dimethachlon antibodies, with cross-reactivity studies to confirm specificity. LC-MS and NMR (¹H, ¹³C) verify structural integrity post-functionalization .

Q. What computational strategies are employed to predict the reactivity of this compound in electrophilic substitution reactions?

  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to identify reactive sites. The 3,5-dichloro substituents deactivate the phenyl ring, directing electrophiles to the para position relative to the amide group. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach. Experimental validation via nitration or halogenation reactions aligns with predicted regioselectivity .

Methodological Considerations for Contradictory Data

  • Crystallographic discrepancies : Variations in dihedral angles (e.g., 44.4° vs. 58.3° for benzoyl-aniline rings) may arise from polymorphic forms. Multi-temperature SCXRD (100–300 K) and variable-pressure studies resolve such issues.
  • Bioactivity variability : Contradictory antimicrobial results could stem from assay conditions (e.g., nutrient media pH). Standardized protocols (CLSI guidelines) and LC-MS purity checks (>98%) minimize artifacts .

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